molecular formula C4H8N4O2 B13445851 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate

2,4-Diaminopyrimidine 3-N-Oxide Monohydrate

Cat. No.: B13445851
M. Wt: 144.13 g/mol
InChI Key: NQLPBDQUFYYJCE-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine 3-N-Oxide Monohydrate, also known as Kopexil, is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of 2,4-diaminopyrimidine, a structure commonly found in many bioactive molecules and drugs. One of its most notable uses is in hair loss treatments, where it helps reduce hair shedding and increase hair mass and density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate typically involves the oxidation of 2,4-diaminopyrimidine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine 3-N-Oxide Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate in hair loss treatment is not fully understood. it is believed to work by increasing the blood flow to hair follicles, thereby promoting hair growth. The compound may also interact with specific molecular targets and pathways involved in hair growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific application in hair loss treatment and its ability to form stable monohydrate crystals. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

3-hydroxy-2-iminopyrimidin-4-amine;hydrate

InChI

InChI=1S/C4H6N4O.H2O/c5-3-1-2-7-4(6)8(3)9;/h1-2,6,9H,5H2;1H2

InChI Key

NQLPBDQUFYYJCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N)N=C1)O)N.O

Origin of Product

United States

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